1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
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Overview
Description
1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethyl-1H-pyrazole-5-carboxylic acid with pyrrolidine in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: 1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and pyrazolone derivatives are structurally related and exhibit similar chemical reactivity.
Uniqueness: 1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to the combination of the pyrrolidine and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1338247-79-2 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.245 |
Synonyms |
1-(pyrrolidin-3-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
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